

Co-crystallization of Ammonium Picrate: Enhancing Stability and Safety

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Compound of Interest		
Compound Name:	Ammonium picrate	
Cat. No.:	B094429	Get Quote

Application Note AP-CC-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium picrate (AP), also known as Dunnite or Explosive D, is a powerful energetic material that has been utilized in various military applications. However, its inherent instability, including sensitivity to shock, friction, and heat, as well as its hygroscopic nature, has limited its broader use.[1][2] Co-crystallization, a technique from the field of crystal engineering, presents a promising strategy to mitigate these drawbacks. By combining AP with a suitable co-former in a single crystal lattice, it is possible to modify its physicochemical properties, leading to enhanced stability and safety without compromising its energetic performance.[3]

This application note provides a detailed overview of the co-crystallization of **ammonium picrate**, summarizing key quantitative data, and presenting experimental protocols for the synthesis of AP co-crystals with demonstrated or potential stability enhancements.

Rationale for Co-crystallization of Ammonium Picrate

The primary motivation for co-crystallizing **ammonium picrate** is to improve its safety and handling characteristics. Key stability enhancements targeted through co-crystallization include:



- Reduced Sensitivity to Mechanical Stimuli: Co-crystals can exhibit significantly lower sensitivity to impact and friction compared to the parent energetic material. This is a critical factor in the safe handling, transport, and processing of explosives.
- Increased Thermal Stability: By forming strong intermolecular interactions, such as hydrogen bonds, with a co-former, the thermal decomposition of ammonium picrate can be shifted to higher temperatures, indicating greater stability.[4]
- Decreased Hygroscopicity: **Ammonium picrate**'s tendency to absorb moisture from the air can degrade its performance and increase its sensitivity. Co-crystallization can create a more stable crystal lattice that is less prone to water absorption.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of pure **ammonium picrate** and its co-crystals. It is important to note that specific impact and friction sensitivity data for **ammonium picrate** co-crystals are not widely available in the reviewed literature. However, data from analogous systems, such as ammonium dinitramide (ADN) co-crystals, strongly suggest the potential for significant stability improvements.

Table 1: Thermal Stability of **Ammonium Picrate** and Co-crystals

Material	Decomposition Temperature (°C)
Ammonium Picrate (Pure)	~265[5]
Ammonium Picrate - Ammonium Nitrate Co- crystal	301.45[4]

Table 2: Sensitivity and Hygroscopicity Data (**Ammonium Picrate** and Analogous Co-crystal Systems)



Material	Impact Sensitivity (H50)	Friction Sensitivity	Hygroscopicity
Ammonium Picrate (Pure)	Less sensitive than TNT (17 inches, 2 kg impact test)[6]; known to be sensitive to shock and friction when dry.[2][7]	Sensitive to friction when dry.[2][7]	Moderately hygroscopic.[1]
Ammonium Picrate - Crown Ether Co- crystal	Data not available (stated to have "good safety").[1]	Data not available (stated to have "good safety").[1]	Non-hygroscopic.[1]
Ammonium Dinitramide (ADN) (Analogous System)	2.5 J[8]	Data not available	18% moisture absorption (30°C, 60% RH, 12h).[8]
ADN - 18-Crown-6 Co-crystal (Analogous System)	18 J[8]	Data not available	0.9% moisture absorption (30°C, 60% RH, 12h).[8]

Experimental Protocols

The following are detailed protocols for the co-crystallization of **ammonium picrate** with two different co-formers using the slow solvent evaporation technique.

Co-crystallization of Ammonium Picrate with 18-Crown-6 Ether

This protocol is based on the method described for preparing **ammonium picrate** and crown ether eutectic explosives.[1]

Materials:

- Ammonium Picrate (AP)
- 18-Crown-6 (18C6)



- Acetone (or methanol, ethanol, isopropanol, t-butanol)
- Three-necked flask
- Magnetic stirrer
- Beaker
- Constant temperature incubator
- Filtration apparatus
- Drying oven

Procedure:

- Preparation of Saturated AP Solution:
 - At room temperature, add a suitable solvent (e.g., 40 mL of acetone) to a three-necked flask.
 - With stirring, add an excess of ammonium picrate to the solvent until a saturated solution is obtained.
 - Filter the solution to remove any undissolved solids.
- · Addition of Co-former:
 - To the saturated AP solution, add a stoichiometric amount of 18-crown-6.
 - Stir the mixture until the 18-crown-6 is completely dissolved.
 - Filter the resulting mixed solution and transfer the filtrate to a clean beaker.
- Co-crystallization by Slow Evaporation:
 - Place the beaker containing the mixed solution in a constant temperature incubator set to a temperature between 25-45°C.



- Allow the solvent to evaporate slowly over several days. As the solvent evaporates, cocrystals will form.
- Isolation and Drying:
 - Once a significant amount of co-crystals has formed, filter the crystals from the remaining solvent.
 - Dry the collected co-crystals in a drying oven at a suitable temperature to remove any residual solvent.

Co-crystallization of Trinitrophenol (Picric Acid) and Ammonium Nitrate to form Ammonium Picrate Cocrystal

This protocol is based on a study aimed at forming a more stable **ammonium picrate** cocrystal.[4]

Materials:

- Trinitrophenol (TNP) / Picric Acid
- Ammonium Nitrate (AN)
- Acetone
- · Distilled water
- 100 mL Beaker
- · Magnetic stirrer and stir bar
- Water bath
- Oven

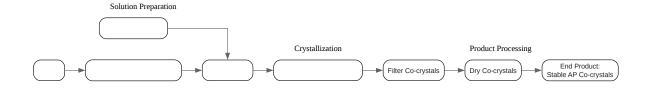
Procedure:



- Dissolution of Components:
 - Weigh 0.74 g of trinitrophenol and 0.259 g of ammonium nitrate (1:1 molar ratio) and add them to a 100 mL beaker.
 - Add 65 mL of acetone to the beaker.
 - Place the beaker in a water bath on a magnetic stirrer and stir the mixture.
- · Co-solvent Addition:
 - After 15 minutes of stirring, add 15 mL of distilled water to the mixture.
 - Continue stirring until all solids are completely dissolved.
- · Co-crystallization by Slow Evaporation:
 - Remove the beaker from the water bath and cover it with a filter paper to allow for slow evaporation.
 - Place the beaker in an oven at room temperature for one week to allow for the formation and drying of crystals.

Visualizations

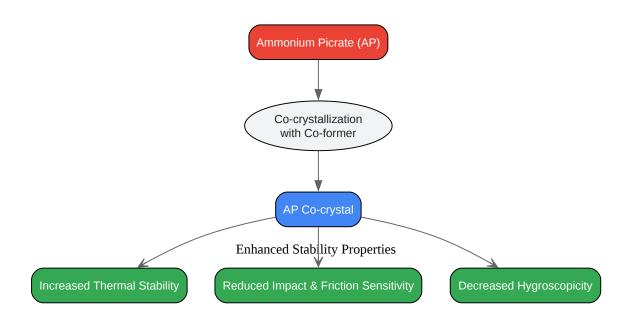
The following diagrams illustrate the experimental workflow for co-crystallization and the logical relationship between co-crystallization and the enhancement of **ammonium picrate** stability.





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Figure 1: General workflow for the co-crystallization of **ammonium picrate** via slow solvent evaporation.



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Figure 2: Logical relationship illustrating how co-crystallization enhances the stability of **ammonium picrate**.

Conclusion

Co-crystallization is a viable and effective method for enhancing the stability and safety of ammonium picrate. The formation of co-crystals with suitable co-formers such as crown ethers and ammonium nitrate can lead to increased thermal stability and reduced hygroscopicity. While specific quantitative data on the impact and friction sensitivity of ammonium picrate co-crystals is an area requiring further research, the significant improvements observed in analogous energetic material systems provide a strong indication of the potential benefits. The experimental protocols provided herein offer a foundation for



researchers to synthesize and further investigate the properties of these promising energetic materials.

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